molecular formula C14H20ClN3O B7461322 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea

1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea

Cat. No. B7461322
M. Wt: 281.78 g/mol
InChI Key: YJRAVURCXLPMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea, also known as CEP-32237, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea acts as a selective inhibitor of the phosphodiesterase type 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea increases cAMP levels, which in turn leads to the activation of various signaling pathways that are involved in the regulation of memory and learning processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with other neurons. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been shown to reduce neuroinflammation, which is a common feature of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea is its specificity towards PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. However, its relatively low potency and poor pharmacokinetic properties limit its use in in vivo experiments. Furthermore, its potential side effects and toxicity need to be evaluated before it can be considered for clinical use.

Future Directions

Future research on 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea should focus on improving its pharmacokinetic properties and potency, as well as evaluating its safety and efficacy in animal models of neurological disorders. Additionally, its potential applications in other fields such as oncology and immunology should be explored. Overall, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea holds great promise as a valuable tool for studying the role of PDE4 and cAMP signaling in various biological processes, as well as a potential therapeutic agent for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea involves the reaction of 3-chloroaniline with 1-ethylpiperidin-4-ylamine in the presence of a coupling agent such as 1,3-diisopropylcarbodiimide (DIC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isocyanate to yield 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been studied extensively for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to enhance cognitive function and memory retention in animal models, making it a promising drug candidate for the treatment of cognitive impairments.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-2-18-8-6-12(7-9-18)16-14(19)17-13-5-3-4-11(15)10-13/h3-5,10,12H,2,6-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRAVURCXLPMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea

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